1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a carbonyl group, and a bipiperidine moiety
Scientific Research Applications
1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, including polymers and organic semiconductors.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
Target of Action
The primary target of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy, as it is involved in tumor immune escape and growth .
Mode of Action
The compound interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This inhibition blocks the immune evasion of cancer cells, thereby enhancing the immune system’s ability to attack the cancer cells .
Biochemical Pathways
The compound affects the protocatechuate (PCA) 4,5-cleavage pathway and multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the degradation of lignin-related biaryls and monoaryls, including β-aryl ether and biphenyl .
Pharmacokinetics
The pharmacokinetics of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine involve its absorption, distribution, metabolism, and excretion (ADME) . The compound’s bioavailability, tumor penetration, and pharmacokinetic properties are influenced by these processes .
Result of Action
The result of the compound’s action is the enhanced ability of the immune system to attack cancer cells . By inhibiting the PD-1/PD-L1 interaction, the compound prevents cancer cells from evading the immune system, leading to their destruction .
Preparation Methods
One common synthetic route involves the use of biphenyl-4-carboxylic acid as a starting material, which is then subjected to esterification and subsequent reactions to introduce the methoxy and bipiperidine groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The biphenyl and bipiperidine moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Comparison with Similar Compounds
1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine can be compared with other similar compounds, such as:
1,1’-Biphenyl-4-carboxylic acid: A precursor in the synthesis of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine, featuring a carboxyl group attached to the biphenyl core.
4-Methoxy-1,4’-bipiperidine: A compound with a similar bipiperidine structure, used in various chemical and biological studies.
The uniqueness of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDFHSRADPYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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